molecular formula C14H13N3OS B7735663 4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7735663
M. Wt: 271.34 g/mol
InChI Key: AVNOJGBHYDZSOM-UHFFFAOYSA-N
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Description

4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anticancer and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In the case of its anticancer activity, it acts as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival . Additionally, it can induce apoptosis in cancer cells by upregulating caspase-3 levels .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 4-oxo-6-phenyl-2-methylsulfanyl-1H-pyrimidine-5-carbonitrile
  • 4-oxo-6-phenyl-2-ethylsulfanyl-1H-pyrimidine-5-carbonitrile

Uniqueness

4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile stands out due to its specific propylsulfanyl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with molecular targets and improves its overall stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

4-oxo-6-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-8-19-14-16-12(10-6-4-3-5-7-10)11(9-15)13(18)17-14/h3-7H,2,8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNOJGBHYDZSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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